

# AS1949490: A Technical Guide to its Role in Glucose Metabolism

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## Compound of Interest

Compound Name: AS1949490

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This document provides a comprehensive technical overview of the small molecule **AS1949490** and its significant impact on glucose metabolism. **AS1949490** has been identified as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By targeting SHIP2, **AS1949490** enhances insulin sensitivity and promotes glucose uptake and utilization, making it a compound of interest in the study and potential treatment of type 2 diabetes.

## Core Mechanism of Action

**AS1949490** functions as a competitive inhibitor of SHIP2.<sup>[1]</sup> The inhibition of SHIP2 leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This accumulation subsequently promotes the activation of Akt (also known as Protein Kinase B), a crucial serine/threonine kinase in the insulin signaling cascade.<sup>[2][3]</sup> The activation of Akt triggers a series of downstream events that collectively enhance glucose metabolism.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of **AS1949490**.

Target	Species	IC50	Ki	Reference
SHIP2	Human	0.62 $\mu$ M	0.44 $\mu$ M	[1][2]
SHIP2	Mouse	0.34 $\mu$ M	-	[1][4]
SHIP1	Human	13 $\mu$ M	-	[4]
PTEN	Human	>50 $\mu$ M	-	[4]
Synaptosomal protein 25 kDa (Synaptosomal protein 25 kDa)	Human	>50 $\mu$ M	-	[4]
Myotubularin	Human	>50 $\mu$ M	-	[4]

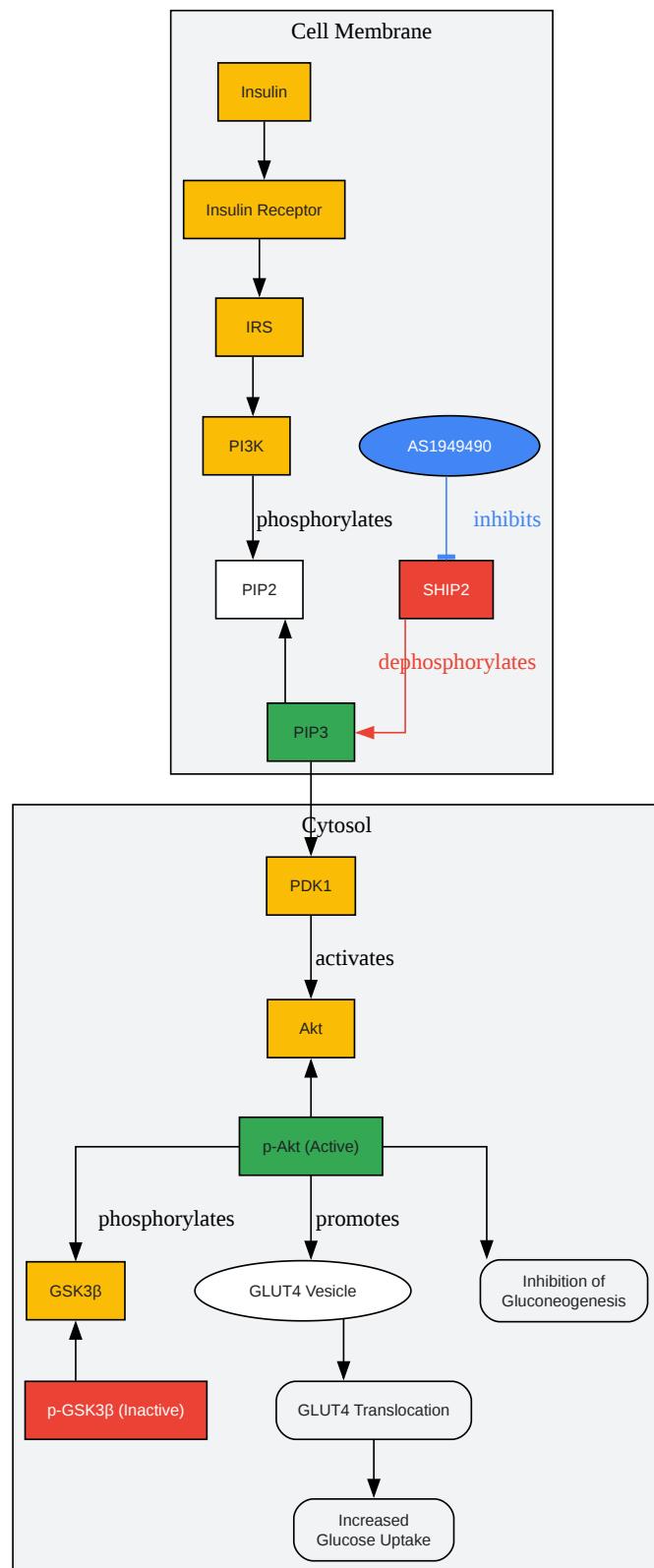
Table 1: In vitro inhibitory activity of **AS1949490** against various phosphatases.

Cell Line	Assay	AS1949490 Concentration	Effect	Reference
L6 Myotubes	Insulin-induced Akt Phosphorylation	0 - 16 $\mu$ M (15 min)	Increases Akt phosphorylation	[4]
L6 Myotubes	Glucose Consumption	0 - 10 $\mu$ M (48 h)	Increases glucose consumption	[2][4]
L6 Myotubes	Glucose Uptake	0 - 10 $\mu$ M (48 h)	Stimulates glucose uptake	[2][4]
FAO Hepatocytes	Gluconeogenesis	0 - 10 $\mu$ M (24 h)	Suppresses gluconeogenesis	[1][2]

Table 2: Cellular effects of **AS1949490** on glucose metabolism.

## Signaling Pathway

The signaling cascade initiated by the inhibition of SHIP2 by **AS1949490**, leading to enhanced glucose metabolism, is depicted below.



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**AS1949490** inhibits **SHIP2**, enhancing the insulin signaling pathway.

# Experimental Protocols

Detailed methodologies for key experiments are provided below.

## In vitro SHIP2 Phosphatase Assay

This assay is designed to quantify the inhibitory effect of **AS1949490** on SHIP2 activity.



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Workflow for the in vitro SHIP2 phosphatase assay.

### Methodology:

- Reagent Preparation: A reaction buffer is prepared containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and divalent cations (e.g., MgCl<sub>2</sub>). Recombinant human or mouse SHIP2 enzyme is diluted to the desired concentration. **AS1949490** is serially diluted in DMSO and then in the assay buffer. The substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is prepared in the assay buffer.
- Reaction: The SHIP2 enzyme is pre-incubated with varying concentrations of **AS1949490** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.
- Initiation and Incubation: The enzymatic reaction is initiated by the addition of the PIP3 substrate. The plate is then incubated for a defined period (e.g., 30 minutes) at 37°C.
- Detection: The reaction is terminated by the addition of a Malachite Green solution, which forms a colored complex with the free phosphate released from PIP3 by SHIP2 activity.

- Data Analysis: The absorbance of the colored complex is measured using a plate reader at approximately 620 nm. The amount of phosphate released is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of **AS1949490**, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## Cellular Glucose Uptake Assay

This assay measures the effect of **AS1949490** on glucose transport into cells, typically in a muscle cell line like L6 myotubes.



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